molecular formula C39H80O3 B054084 1,2-O-Dioctadecyl-sn-glycerol CAS No. 82188-61-2

1,2-O-Dioctadecyl-sn-glycerol

Cat. No.: B054084
CAS No.: 82188-61-2
M. Wt: 597 g/mol
InChI Key: QEHCYTDFERPPPU-KDXMTYKHSA-N
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Description

1,2-O-Dioctadecyl-sn-glycerol is an organic compound that belongs to the class of substituted glycerols. It is characterized by the presence of two octadecyl groups attached to the first and second hydroxyl groups of the glycerol molecule. This compound is a lipid molecule and is known for its use in the synthesis of thermostable lipid nanoparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-O-Dioctadecyl-sn-glycerol is typically synthesized through chemical synthesis. A common method involves the reaction of caprylic acid with glycerol. This process requires specific reaction conditions and catalysts to ensure the successful formation of the compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is produced in controlled environments to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

1,2-O-Dioctadecyl-sn-glycerol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-O-Dioctadecyl-sn-glycerol is unique due to its long octadecyl chains, which confer specific properties such as high stability and the ability to form thermostable lipid nanoparticles. These properties make it particularly useful in applications requiring stable lipid structures .

Properties

IUPAC Name

(2S)-2,3-dioctadecoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H80O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-38-39(37-40)42-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3/t39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHCYTDFERPPPU-KDXMTYKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H80O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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